molecular formula C18H14N4O3S3 B14976166 N-(furan-2-ylmethyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

N-(furan-2-ylmethyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B14976166
M. Wt: 430.5 g/mol
InChI Key: OMWHIHZOIAGNFM-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core fused with sulfur-containing and acetamide functionalities. The structure includes a 3-phenyl substituent and a thioether-linked furan-2-ylmethyl group.

The synthesis of such compounds typically involves alkylation or condensation reactions. For instance, similar derivatives are synthesized via microwave-assisted or conventional heating methods using thiourea, benzaldehyde derivatives, and chloroacetamides in polar aprotic solvents like DMF or ethanol . The furan-2-ylmethyl group in this compound may enhance metabolic stability compared to bulkier aromatic substituents, while the thioacetamide linkage could serve as a critical pharmacophore for target binding .

Properties

Molecular Formula

C18H14N4O3S3

Molecular Weight

430.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H14N4O3S3/c23-13(19-9-12-7-4-8-25-12)10-27-17-20-15-14(16(24)21-17)28-18(26)22(15)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,19,23)(H,20,21,24)

InChI Key

OMWHIHZOIAGNFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NCC4=CC=CO4)SC2=S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights structural and functional differences between the target compound and analogous derivatives:

Compound Name / ID Core Structure Key Substituents Synthesis Method Pharmacological Notes
Target Compound Thiazolo[4,5-d]pyrimidine 3-Phenyl, thioacetamide with furan-2-ylmethyl Likely alkylation of thiopyrimidine with chloroacetamide (inferred from ) Potential kinase inhibition or antimicrobial activity due to thioacetamide linkage
5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (19) Thiazolo[4,5-d]pyrimidine Coumarin derivative, methylthienopyrimidine Microwave-assisted condensation of benzaldehyde and thiourea Fluorescence properties possible; coumarin may confer antioxidant activity
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Trimethoxybenzylidene, ethyl ester Reflux in acetic acid/anhydride with sodium acetate Crystal structure shows puckered ring; lipophilic substituents may enhance bioavailability
N-(Substituted) Thioacetamide Quinazolinones (Compounds 5–10) Quinazolinone Sulfamoylphenyl, substituted phenyl Alkylation of thiopyrimidines with chloroacetamides High cytotoxicity (MTT assay); sulfamoyl groups may target enzymes (e.g., carbonic anhydrase)
2-((3-Allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide Thieno[2,3-d]pyrimidine Methylfuran, cyano group Not explicitly detailed Predicted pKa 11.59 suggests basicity; cyano group may enhance kinase affinity

Pharmacological Potential

  • Thiazolo[4,5-d]pyrimidine Derivatives : The core structure is associated with kinase inhibition (e.g., cyclin-dependent kinases) due to its planar, heteroaromatic nature. The furan-2-ylmethyl group in the target compound may improve solubility over purely aromatic substituents .
  • Quinazolinones: Exhibit cytotoxicity against cancer cell lines, with sulfamoyl groups enhancing enzyme-targeting capabilities .

Physical Properties

  • Melting Points: Quinazolinones () show a wide range (170–315°C), correlating with substituent polarity. The target compound’s melting point is unreported but likely falls within this range .
  • Solubility : Thiazolo[3,2-a]pyrimidine () exhibits crystallinity due to hydrogen bonding, whereas the target’s furan group may reduce crystallinity, enhancing solubility .

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